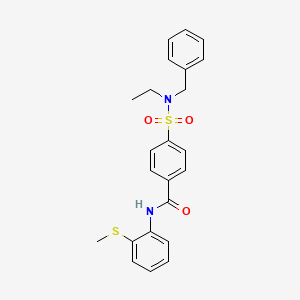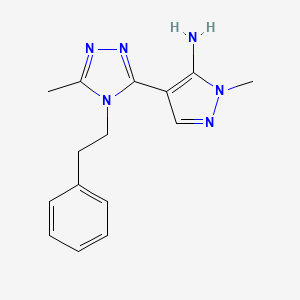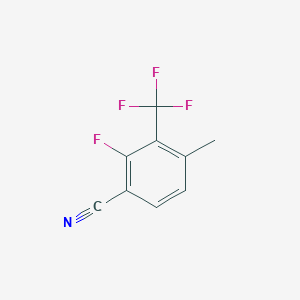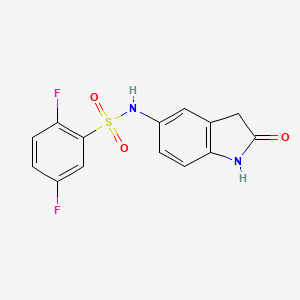![molecular formula C21H18N2O4 B2924064 N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(1H-indol-3-yl)acetamide CAS No. 1448051-05-5](/img/structure/B2924064.png)
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(1H-indol-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(1H-indol-3-yl)acetamide, also known as BIA 10-2474, is a small molecule drug candidate that was developed by the French pharmaceutical company Biotrial for the treatment of chronic pain. However, during a Phase I clinical trial in 2016, the drug caused severe neurological side effects, leading to the death of one volunteer and hospitalization of five others. The incident raised concerns about the safety and efficacy of the drug, and highlighted the importance of rigorous preclinical testing and clinical trial design.
科学的研究の応用
Synthesis and Molecular Docking
The indole acetamide derivative N-(2-(2-(4-Chlorophenoxy)acetamido)phenyl)-2-carboxamide-1H-indole showcases significant outcomes in the design and synthesis for targeted anti-inflammatory applications. This compound, characterized through various spectroscopic techniques and X-ray diffraction studies, displays potential by targeting cyclooxygenase domains COX-1 and 2 in in silico modeling studies. Its geometric optimization and interaction energy studies have been extensively explored using density functional theory, further underlining its significance in scientific research for anti-inflammatory drug development (F. H. Al-Ostoot et al., 2020).
Structural Analysis and Properties
The interaction of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes has been studied, leading to the formation of silaheterocyclic compounds. These findings have opened new avenues for understanding the structural and electronic properties of such compounds, which are crucial for their potential application in pharmaceuticals and materials science. The research highlights the balance between stability and reactivity, facilitated through detailed NMR, FTIR spectra, and X-ray analysis (N. Lazareva et al., 2017).
Radioligand Development for A2B Adenosine Receptors
MRE 2029-F20, a derivative related to the structure of interest, has been identified as a selective antagonist ligand for A2B adenosine receptors. Its development as a radioligand and subsequent binding affinity studies highlight its utility in pharmacological characterization, offering insights into receptor-ligand interactions and the potential for therapeutic targeting (P. Baraldi et al., 2004).
Anticonvulsant Evaluation
Indoline derivatives, incorporating functionalized aryloxadiazole amine and benzothiazole acetamide, have been synthesized and evaluated for their anticonvulsant activities. This research underscores the therapeutic potential of these compounds, showcasing significant efficacy against seizures in preclinical models. The study not only highlights the structural diversity achievable through synthetic chemistry but also the promise of these molecules in developing new anticonvulsant therapies (R. Nath et al., 2021).
Allelochemical Transformation Products
The microbial transformation of benzoxazolinone and benzoxazinone allelochemicals has been reviewed, focusing on the formation of aminophenoxazinones, malonamic acids, and acetamides. This research is pivotal for understanding the environmental and agronomic impacts of these allelochemicals, potentially leading to the development of natural herbicide strategies and a deeper understanding of plant-microbe-soil interactions (I. Fomsgaard et al., 2004).
特性
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-2-(1H-indol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4/c24-21(11-15-13-23-18-6-2-1-5-17(15)18)22-9-3-4-10-25-16-7-8-19-20(12-16)27-14-26-19/h1-2,5-8,12-13,23H,9-11,14H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTEZOPUDAVUJAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCC#CCNC(=O)CC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(1H-indol-3-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-(N,N-diallylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2923984.png)

![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]ethanediamide](/img/structure/B2923987.png)
![2-(5-amino-3-(methylthio)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2923989.png)

![4-(N,N-diisobutylsulfamoyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2923992.png)


![N-[4-chloro-3-(trifluoromethyl)phenyl]-1-oxo-1H-isothiochromene-3-carboxamide](/img/structure/B2923997.png)

![2-phenyl-N-[3-(1-prop-2-enylbenzimidazol-2-yl)propyl]acetamide](/img/structure/B2924001.png)


